molecular formula C6H2N2S B098681 2,4-Thiophenedicarbonitrile CAS No. 18853-41-3

2,4-Thiophenedicarbonitrile

Cat. No. B098681
CAS RN: 18853-41-3
M. Wt: 134.16 g/mol
InChI Key: IZXOWBGBNVBNRE-UHFFFAOYSA-N
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Description

2,4-Thiophenedicarbonitrile, also known as 2,4-dicyanophenylthiophene, is a heterocyclic organic compound that contains a thiophene ring and two cyano groups. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,4-Thiophenedicarbonitrile is not well understood. However, it is believed to interact with the electron-rich regions of the molecules, such as the π-electron systems of the thiophene ring and the cyano groups.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2,4-Thiophenedicarbonitrile. However, it has been shown to exhibit low toxicity and biocompatibility, making it a potential candidate for biomedical applications.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4-Thiophenedicarbonitrile in lab experiments is its ease of synthesis and availability. However, one limitation is its low solubility in common organic solvents, which can make it challenging to work with in certain applications.

Future Directions

There are several future directions for research on 2,4-Thiophenedicarbonitrile. One area of interest is the development of new synthetic methods for the compound, which could improve its efficiency and scalability. Another area of interest is the investigation of its potential applications in biomedicine, such as drug delivery and tissue engineering. Additionally, further studies are needed to elucidate the mechanism of action and biochemical effects of the compound.

Synthesis Methods

The synthesis of 2,4-Thiophenedicarbonitrile can be achieved through various methods. One common method involves the reaction of 2,4-dibromothiophene with sodium cyanide in the presence of copper(I) iodide as a catalyst. Another method involves the reaction of 2,4-dibromothiophene with potassium cyanide in the presence of copper(II) chloride as a catalyst.

Scientific Research Applications

2,4-Thiophenedicarbonitrile has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. It has been used as a building block in the synthesis of various organic semiconductors, such as thiophene-based copolymers and oligomers.

properties

CAS RN

18853-41-3

Product Name

2,4-Thiophenedicarbonitrile

Molecular Formula

C6H2N2S

Molecular Weight

134.16 g/mol

IUPAC Name

thiophene-2,4-dicarbonitrile

InChI

InChI=1S/C6H2N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H

InChI Key

IZXOWBGBNVBNRE-UHFFFAOYSA-N

SMILES

C1=C(SC=C1C#N)C#N

Canonical SMILES

C1=C(SC=C1C#N)C#N

synonyms

2,4-Thiophenedicarbonitrile

Origin of Product

United States

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